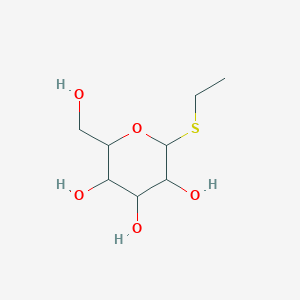

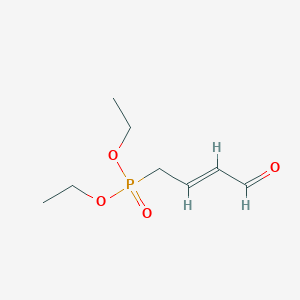

Ethyl beta-D-thioglucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl beta-D-thioglucoside and its analogues have been synthesized through various methods, including chemoenzymatic synthesis. For instance, different ethyl 1-thio-β-D-disaccharides were synthesized using the β-galactosidase from Bacillus circulans as a biocatalyst, demonstrating the enzyme's specificity and the method's efficiency in yielding various disaccharides (Vic et al., 1996).

Molecular Structure Analysis

The molecular structure of ethyl beta-D-thioglucoside derivatives has been elucidated using various spectroscopic and computational methods. For example, the crystal structure, spectroscopic characterization (FT-IR, 1H, and 13C NMR), and density functional theory calculations on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate provided insights into the structural attributes of these molecules (Pekparlak et al., 2018).

Mechanism of Action

Target of Action

Ethyl Beta-D-Thioglucoside is a compound known for its role as a glycoside . It is commonly used in biochemical research as a substrate for enzymes involved in carbohydrate metabolism .

Mode of Action

The key aspect of the oligosaccharide assembly is the attachment of various monosaccharide units via a glycosidic bond . The linkage is constructed by a chemical glycosylation reaction that involves a nucleophilic displacement of a leaving group of the glycosyl donor with a hydroxyl moiety of the glycosyl acceptor in the presence of an activator .

Biochemical Pathways

Thioglycosides have become key building blocks both for modification of monosaccharides and for construction of glycans . Numerous methods for the preparation of thioglycosides have been established . The most commonly employed pathway is Lewis acid-mediated thioglycosidation of per-acetylated sugars in the presence of stoichiometric amounts of TMSOTf, BF3•Et2O, ZrCl4, SnCl4, etc .

Result of Action

The result of the action of Ethyl Beta-D-Thioglucoside is the formation of thioglycosides . These are key building blocks for the modification of monosaccharides and for the construction of glycans , which play crucial roles in many biological processes.

Action Environment

The action of Ethyl Beta-D-Thioglucoside can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of certain catalysts, can affect the efficiency of the reaction

Future Directions

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-CBQIKETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl beta-D-thioglucoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)

![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)